2-(2,6-Diaminophenyl)ethanol

Beschreibung

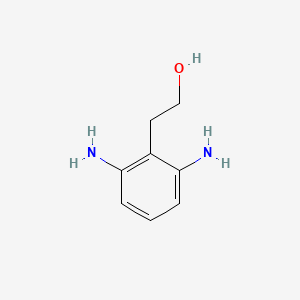

2-(2,6-Diaminophenyl)ethanol is an aromatic ethanol derivative featuring a phenyl ring substituted with two amino groups at the 2- and 6-positions and a hydroxethyl (–CH2OH) group at the para position.

Eigenschaften

Molekularformel |

C8H12N2O |

|---|---|

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

2-(2,6-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |

InChI-Schlüssel |

MKLOJHQDDNNCGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)N)CCO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

2-(2,6-Diaminophenyl)ethanol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reduktion von 2-(2,6-Dinitrophenyl)ethanol unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, wobei die Temperatur bei etwa 25-30 °C und atmosphärischem Druck gehalten wird.

Ein weiteres Verfahren beinhaltet die nucleophile Substitution von 2,6-Dinitrochlorbenzol mit Ethanolamin, gefolgt von katalytischer Hydrierung, um die Nitrogruppen zu Aminogruppen zu reduzieren. Diese Reaktion erfordert ein geeignetes Lösungsmittel, wie z. B. Ethanol oder Methanol, und einen Hydrierungskatalysator wie Palladium auf Kohlenstoff.

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von this compound häufig großtechnische Hydrierungsverfahren. Die Verwendung von kontinuierlichen Fließreaktoren ermöglicht eine effiziente Hydrierung von 2-(2,6-Dinitrophenyl)ethanol und sorgt für hohe Ausbeuten und Reinheit. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Umsetzungsrate zu maximieren.

Analyse Chemischer Reaktionen

Reaktionstypen

2-(2,6-Diaminophenyl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder Imine zu bilden.

Reduktion: Reduktionsreaktionen können die Aminogruppen weiter zu Hydroxylaminen reduzieren.

Substitution: Die Aminogruppen können an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise in wässrigen oder organischen Lösungsmitteln bei Raumtemperatur durchgeführt.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohlenstoff wird üblicherweise für Reduktionsreaktionen verwendet.

Substitution: Nucleophile Substitutionsreaktionen erfordern oft Lösungsmittel wie Ethanol oder Methanol und Katalysatoren wie Natriumethoxid.

Hauptprodukte

Oxidation: Chinone und Imine.

Reduktion: Hydroxylamine.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(2,6-Diaminophenyl)ethanol is utilized as an intermediate in the synthesis of various compounds. Its ability to undergo substitution reactions allows for the creation of numerous derivatives. For example, it has been employed in the development of novel dyes that exhibit enhanced color stability and fastness properties compared to traditional dyeing agents .

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Applications |

|---|---|---|

| Oxidation | Quinones | Dyes and pigments |

| Reduction | Hydroxylamines | Pharmaceuticals |

| Substitution | Various derivatives | Specialty chemicals |

Biology

Research has indicated that this compound may act as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules through hydrogen bonding, potentially affecting enzyme activity. This property makes it a candidate for studying metabolic pathways and developing inhibitors for specific enzymes involved in disease processes .

Medicine

The compound is currently being investigated for its potential therapeutic applications, particularly in oncology. Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. Ongoing research aims to elucidate its mechanism of action and evaluate its efficacy in preclinical models .

Case Study: Anticancer Activity

A study examining the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of materials. Additionally, it serves as a building block for synthesizing specialty chemicals that find applications in coatings and adhesives .

Wirkmechanismus

The mechanism of action of 2-(2,6-Diaminophenyl)ethanol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with biological macromolecules makes it a promising candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Dichloro Analog (2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol)

Key Differences :

- Substituents: The dichloro analog replaces the amino groups with chlorine atoms at the 2,6-positions of the phenyl ring. This substitution significantly alters electronic properties, reducing hydrogen-bonding capacity compared to the diaminophenyl compound .

- Crystal Structure: The dichloro analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, and β = 107.18° . The dihedral angle between the dichlorophenyl ring and the ethanol-substituted phenyl ring is 67.71°, stabilized by bifurcated N–H···Cl and N–H···O hydrogen bonds .

Table 1: Structural Comparison of Dichloro Analog vs. 2-(2,6-Diaminophenyl)ethanol

Positional Isomer: 1-(2,5-Diaminophenyl)ethanol

Key Differences :

- Substituent Positions: The amino groups in this isomer are at the 2- and 5-positions, altering steric and electronic effects compared to the 2,6-diamino derivative.

- Applications: This isomer is patented for use in oxidative hair dyeing processes due to its reactivity in coupling reactions under oxidative conditions . The 2,6-diaminophenyl analog may exhibit distinct dyeing properties due to its symmetry and hydrogen-bonding network.

Table 2: Comparison of Positional Isomers

Nitro-Amino Derivative: 1-(2-Amino-6-nitrophenyl)ethanone

Key Differences :

- Functional Groups: The nitro group (–NO2) at the 6-position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the diaminophenyl ethanol derivative .

- Hazards: While the diaminophenyl compound’s toxicology is unstudied, the nitro derivative’s safety data sheet emphasizes precautions against dust inhalation and skin contact .

Research Findings and Implications

Hydrogen Bonding and Stability

- The dichloro analog’s stability arises from N–H···Cl/O interactions and π–π stacking (centroid distance: 3.5706 Å) . The diaminophenyl derivative is expected to form stronger N–H···O bonds, enhancing crystallinity and thermal stability.

Pharmacological Potential

- While the dichloro analog is a precursor for drug derivatives, the diaminophenyl compound’s dual amino and alcohol groups could enhance solubility and receptor binding in drug design.

Biologische Aktivität

2-(2,6-Diaminophenyl)ethanol, an organic compound with the molecular formula C8H12N2O, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H12N2O

- Molecular Weight: 152.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CC(=C(C(=C1)N)CCO)N

Synthesis Methods:

- Reduction of Dinitrophenyl Compounds: Typically involves hydrogenation of 2-(2,6-dinitrophenyl)ethanol using palladium catalysts.

- Nucleophilic Substitution: Involves reacting 2,6-dinitrochlorobenzene with ethanolamine followed by catalytic hydrogenation to yield the desired diamino compound.

These methods are crucial for producing high-purity compounds necessary for biological studies.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Groups: These can form hydrogen bonds with biological macromolecules such as enzymes and receptors, potentially inhibiting their activity.

- Ethanol Group: Enhances solubility and facilitates cellular transport.

Preliminary studies suggest that the compound may interact with various molecular targets involved in cancer pathways, making it a candidate for further exploration in drug development .

Anticancer Potential

Recent research indicates that this compound may possess anticancer properties:

- In Vitro Studies: The compound has been evaluated against various cancer cell lines. For instance, it demonstrated inhibitory effects on cell proliferation in human liver (HepG2) and breast cancer (MCF7) cell lines.

- IC50 Values: Specific studies reported IC50 values ranging from 1.95 to 4.18 µM against different cancer types, suggesting significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized derivatives of this compound and screened their anticancer activity using TRAP PCR-ELISA assays. The findings highlighted that certain derivatives exhibited potent inhibitory effects against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.18 |

| Compound B | MCF7 | 4.18 |

| Compound C | SW1116 | 3.45 |

These results underscore the compound's potential as a lead in anticancer drug development .

Toxicological Assessments

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity Studies: Research on similar compounds suggests that while some derivatives show promise as therapeutic agents, their genotoxicity must be evaluated carefully. For instance, related compounds were assessed using the Ames test and dominant-lethal assays in mice, yielding mostly negative results regarding genetic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.